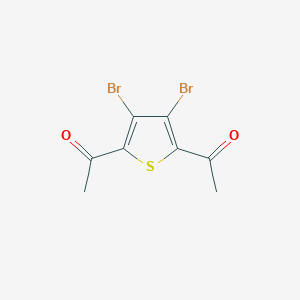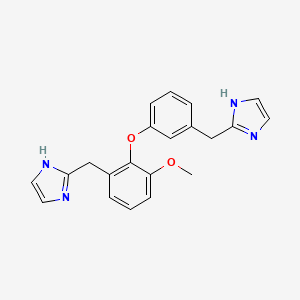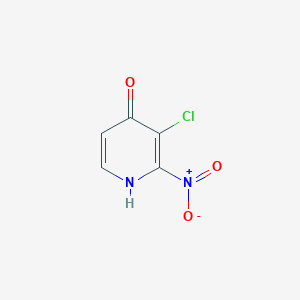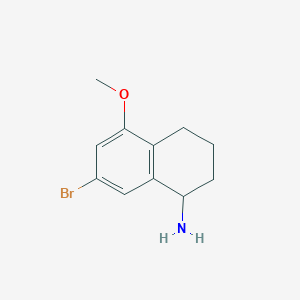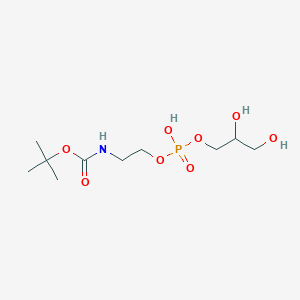
tert-Butyl (2-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its tert-butyl group, dihydroxypropoxy group, and phosphoryl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of tert-Butyl (2-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of tert-butyl carbamate with a phosphorylating agent in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency .
Chemical Reactions Analysis
tert-Butyl (2-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions may introduce different functional groups into the molecule .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying enzyme activities and metabolic pathways. In medicine, it has potential as a drug candidate due to its unique chemical structure and reactivity. Industrial applications include its use as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The phosphoryl group in the compound can participate in phosphorylation reactions, which are crucial in regulating various biological processes. The dihydroxypropoxy group may interact with enzymes and proteins, affecting their activity and function. The overall effect of the compound depends on its ability to modulate these molecular interactions and pathways .
Comparison with Similar Compounds
tert-Butyl (2-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate can be compared with similar compounds such as tert-butyl carbamate, tert-butyl N-(2,3-dihydroxypropyl)carbamate, and tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate. These compounds share some structural similarities but differ in their functional groups and reactivity. The presence of the phosphoryl group in this compound makes it unique and potentially more versatile in its applications .
Properties
Molecular Formula |
C10H22NO8P |
|---|---|
Molecular Weight |
315.26 g/mol |
IUPAC Name |
tert-butyl N-[2-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl]carbamate |
InChI |
InChI=1S/C10H22NO8P/c1-10(2,3)19-9(14)11-4-5-17-20(15,16)18-7-8(13)6-12/h8,12-13H,4-7H2,1-3H3,(H,11,14)(H,15,16) |
InChI Key |
RIYLUDRWXOEDLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOP(=O)(O)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




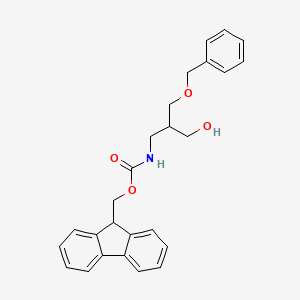
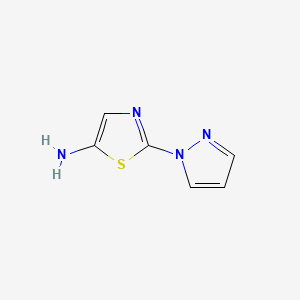
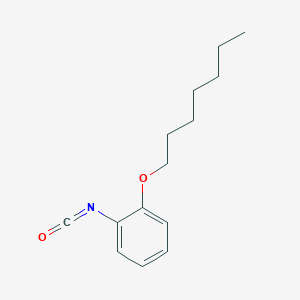
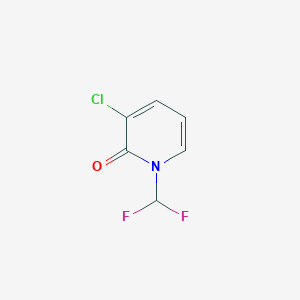
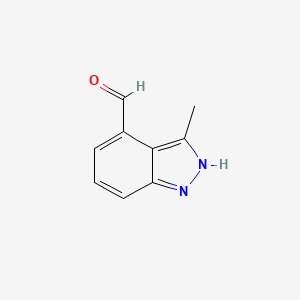
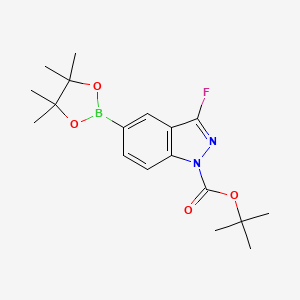
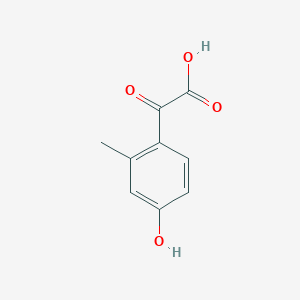
![(3aR,8aR)-6-((3-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)oxy)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B12973845.png)
